molecular formula C25H18ClFN2O4 B2367491 2-[3-(4-chlorobenzoyl)-6-fluoro-4-oxo-1,4-dihydroquinolin-1-yl]-N-(3-methoxyphenyl)acetamide CAS No. 866341-92-6

2-[3-(4-chlorobenzoyl)-6-fluoro-4-oxo-1,4-dihydroquinolin-1-yl]-N-(3-methoxyphenyl)acetamide

Cat. No.: B2367491
CAS No.: 866341-92-6
M. Wt: 464.88
InChI Key: APFHGRCDCUHYKB-UHFFFAOYSA-N
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Description

2-[3-(4-chlorobenzoyl)-6-fluoro-4-oxo-1,4-dihydroquinolin-1-yl]-N-(3-methoxyphenyl)acetamide is a synthetic organic compound that belongs to the quinoline family This compound is characterized by its complex structure, which includes a chlorobenzoyl group, a fluoroquinoline moiety, and a methoxyphenylacetamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-(4-chlorobenzoyl)-6-fluoro-4-oxo-1,4-dihydroquinolin-1-yl]-N-(3-methoxyphenyl)acetamide typically involves multiple steps, starting with the preparation of the quinoline core. One common method involves the condensation of 4-chlorobenzoyl chloride with 6-fluoro-4-hydroxyquinoline in the presence of a base such as pyridine. This reaction forms the intermediate 3-(4-chlorobenzoyl)-6-fluoro-4-oxoquinoline. The next step involves the acylation of this intermediate with N-(3-methoxyphenyl)acetamide under acidic conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

2-[3-(4-chlorobenzoyl)-6-fluoro-4-oxo-1,4-dihydroquinolin-1-yl]-N-(3-methoxyphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the chlorobenzoyl and fluoroquinoline moieties.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted quinoline derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial or antiviral agent.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[3-(4-chlorobenzoyl)-6-fluoro-4-oxo-1,4-dihydroquinolin-1-yl]-N-(3-methoxyphenyl)acetamide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to a cascade of biochemical events. For example, it may inhibit DNA gyrase or topoisomerase, enzymes crucial for DNA replication, thereby exhibiting antimicrobial activity. Additionally, its interaction with cellular pathways can induce apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

  • 2-[3-(4-chlorobenzoyl)-6-fluoro-4-oxoquinolin-1-yl]-N-(4-fluorophenyl)acetamide
  • 2-[3-(4-chlorobenzoyl)-6-fluoro-4-oxoquinolin-1-yl]-N-(4-methylphenyl)acetamide

Uniqueness

Compared to similar compounds, 2-[3-(4-chlorobenzoyl)-6-fluoro-4-oxo-1,4-dihydroquinolin-1-yl]-N-(3-methoxyphenyl)acetamide stands out due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the methoxy group on the phenyl ring may enhance its solubility and interaction with biological targets, making it a compound of interest for further research and development.

Properties

IUPAC Name

2-[3-(4-chlorobenzoyl)-6-fluoro-4-oxoquinolin-1-yl]-N-(3-methoxyphenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H18ClFN2O4/c1-33-19-4-2-3-18(12-19)28-23(30)14-29-13-21(24(31)15-5-7-16(26)8-6-15)25(32)20-11-17(27)9-10-22(20)29/h2-13H,14H2,1H3,(H,28,30)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APFHGRCDCUHYKB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)NC(=O)CN2C=C(C(=O)C3=C2C=CC(=C3)F)C(=O)C4=CC=C(C=C4)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H18ClFN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

464.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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